molecular formula C13H12O2S B8161848 3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid

3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid

Cat. No.: B8161848
M. Wt: 232.30 g/mol
InChI Key: QUSFYGSXVYEOKQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

Scientific Research Applications

3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(4-methylthiophen-3-yl)benzoic acid is unique due to the presence of both a benzoic acid core and a methylthiophene moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methyl-4-(4-methylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-8-5-10(13(14)15)3-4-11(8)12-7-16-6-9(12)2/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFYGSXVYEOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure described for Intermediate 5, step 2, but starting from methyl 3-methyl-4-(4-methyl-3-thienyl)benzoate (2.0 g; 8.12 mmol; 1 eq.), affording Intermediate 6 as a beige solid. 1H NMR: (DMSO-d6, 300 MHz) δ 12.97 (s, 1H), 7.91 (s, 1H), 7.84-7.81 (dd, J=8.12 Hz, J=1.87 Hz; 1H), 7.41 (d, J=3.20 Hz, 1H), 7.35-7.34 (m, 1H), 7.28-7.26 (d, J=7.80 Hz, 1H), 2.18 (s, 3H), 2 (s, 3H). LC/MS (Method A): 232.9 (M+H)+; 231.0 (M−H)−. HPLC (max plot) Rt 4.26 min (Purity: 99.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methyl-4-(4-methyl-3-thienyl)benzoate
Quantity
2 g
Type
reactant
Reaction Step Two

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